5-(2,6-Dimethylpyran-4-ylidene)pyrimidine-2,4,6-trione
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Overview
Description
5-(2,6-Dimethylpyran-4-ylidene)pyrimidine-2,4,6-trione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound features a pyrimidine ring fused with a pyran ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylpyran-4-ylidene)pyrimidine-2,4,6-trione typically involves the condensation of appropriate aldehydes with pyrimidine derivatives under acidic or basic conditions. One common method includes the reaction of 2,6-dimethyl-4-pyranone with barbituric acid in the presence of a catalyst such as piperidine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethylpyran-4-ylidene)pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(2,6-Dimethylpyran-4-ylidene)pyrimidine-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of matrix metalloproteinases (MMPs).
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylpyran-4-ylidene)pyrimidine-2,4,6-trione involves its interaction with specific molecular targets. For instance, as an MMP inhibitor, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition can lead to reduced degradation of extracellular matrix components, which is beneficial in conditions like cancer and inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Similar structure but with different substituents.
Pyridino[2,3-d]pyrimidine-2,4,6,8-tetraone: Contains additional nitrogen atoms in the ring structure.
Uniqueness
5-(2,6-Dimethylpyran-4-ylidene)pyrimidine-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit MMPs and potential anticancer activity make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H10N2O4 |
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Molecular Weight |
234.21 g/mol |
IUPAC Name |
5-(2,6-dimethylpyran-4-ylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H10N2O4/c1-5-3-7(4-6(2)17-5)8-9(14)12-11(16)13-10(8)15/h3-4H,1-2H3,(H2,12,13,14,15,16) |
InChI Key |
UJEJVSPSCFEWRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=O)NC2=O)C=C(O1)C |
Origin of Product |
United States |
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